1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-
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Overview
Description
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorophenyl group, and an imidazole moiety
Preparation Methods
The synthesis of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include various amines, fluorinated compounds, and imidazole derivatives. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- can be compared with other similar compounds, such as:
2-Amino-1H-benzimidazol-5-yl (4-fluorophenyl)methanone: This compound shares a similar benzimidazole core and fluorophenyl group but differs in its overall structure and functional groups.
Flubendazole: A benzimidazole derivative with antiparasitic properties, used as a reference standard in pharmaceutical testing
Biological Activity
1H-Benzimidazol-4-amine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- is particularly notable for its potential applications in treating various diseases, including cancer and parasitic infections.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
Chemical Formula | C20H21FN4O |
Molecular Weight | 356.41 g/mol |
CAS Number | [Not available] |
Structural Features | Contains a benzimidazole core with fluorophenyl and methoxy substitutions |
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation across various cancer cell lines.
- IC50 Values :
- The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
- A related study reported an IC50 of 25.72 ± 3.95 μM for a benzimidazole derivative in MCF cell lines, suggesting potential for similar efficacy in the compound of interest .
Antiparasitic Activity
Benzimidazole derivatives are also known for their antiparasitic effects. The compound's structural similarities to known antiparasitic agents suggest it may exhibit activity against parasites such as Giardia intestinalis and Entamoeba histolytica.
- Activity Metrics :
Antimicrobial Activity
The compound may also possess antimicrobial properties, which are common among benzimidazole derivatives.
- Efficacy Against Bacteria :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key factors influencing activity include:
- Substituent Effects : The presence of fluorine and methoxy groups has been correlated with enhanced bioactivity.
- Hydrophobic Interactions : The hydrophobic nature of the aromatic rings contributes to better binding affinity to biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives:
- Antitumor Studies : A comprehensive review indicated that derivatives with specific substitutions showed higher activity in 2D assays compared to 3D assays, highlighting their potential as effective antitumor agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often interact with DNA, acting as topoisomerase inhibitors or interfering with DNA replication processes .
Properties
Molecular Formula |
C25H22FN5O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-1-methylbenzimidazol-4-amine |
InChI |
InChI=1S/C25H22FN5O/c1-16-14-31(15-27-16)21-12-11-19(13-23(21)32-3)28-20-5-4-6-22-24(20)29-25(30(22)2)17-7-9-18(26)10-8-17/h4-15,28H,1-3H3 |
InChI Key |
CBZHFCPGQAUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=C4C(=CC=C3)N(C(=N4)C5=CC=C(C=C5)F)C)OC |
Origin of Product |
United States |
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